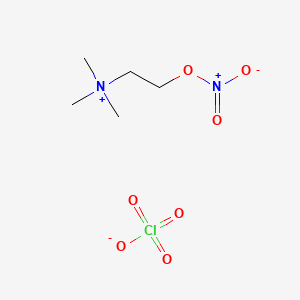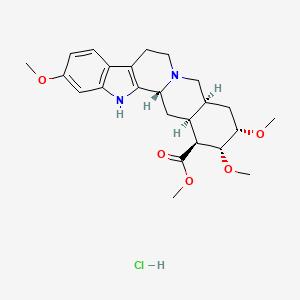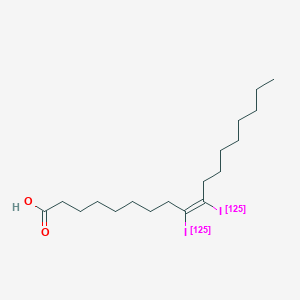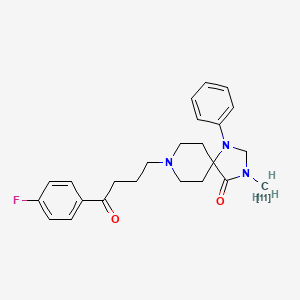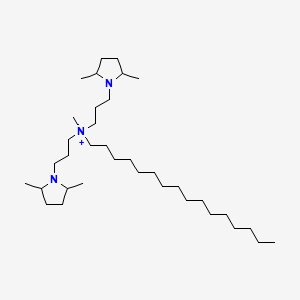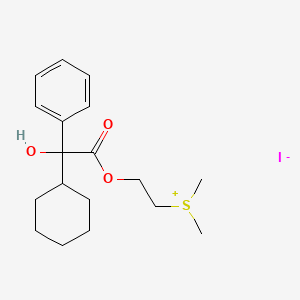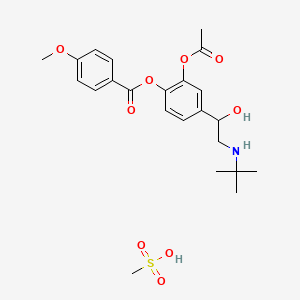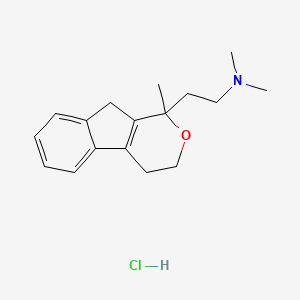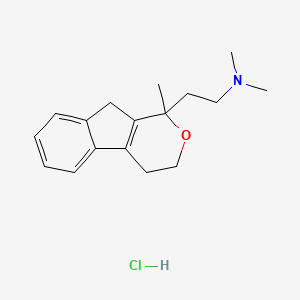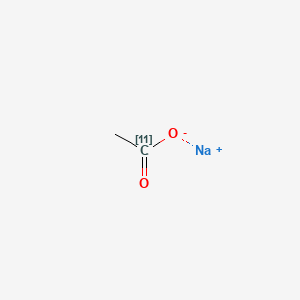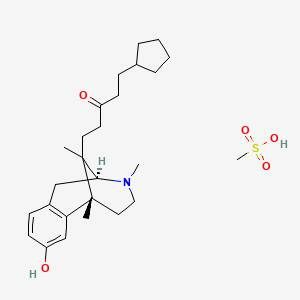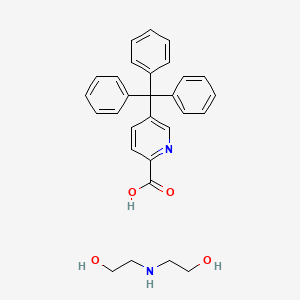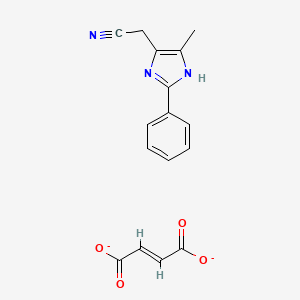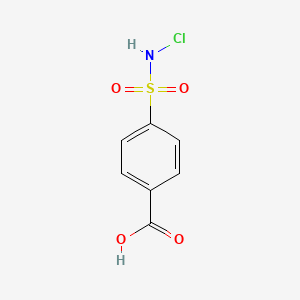
Monalazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Monalazone can be synthesized through the sulfonation of benzoic acid derivatives. The synthetic route involves the reaction of benzoic acid with chlorosulfonic acid, resulting in the formation of p-(chlorosulfamoyl)benzoic acid . The industrial production of this compound disodium involves the neutralization of the synthesized this compound with sodium hydroxide to form the disodium salt .
Chemical Reactions Analysis
Monalazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Monalazone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its antiseptic and spermicidal properties.
Industry: This compound is utilized in the production of disinfectant products and contraceptives.
Mechanism of Action
The mechanism of action of monalazone involves its interaction with microbial cell membranes, leading to the disruption of cellular processes and ultimately causing cell death. This compound targets the sulfamoyl group, which interacts with microbial enzymes and proteins, inhibiting their function . This mechanism is responsible for its antiseptic and spermicidal effects.
Comparison with Similar Compounds
Monalazone is structurally similar to halazone, another sulfonylbenzoic acid derivative used as a disinfectant . this compound is unique in its specific application as a vaginal disinfectant and spermicidal contraceptive. Other similar compounds include:
Halazone: Used primarily for water disinfection.
Benzoic acid derivatives: Various derivatives with different functional groups and applications.
This compound’s uniqueness lies in its specific combination of antiseptic and spermicidal properties, making it suitable for use in vaginal disinfectant products .
Properties
CAS No. |
106145-03-3 |
|---|---|
Molecular Formula |
C7H6ClNO4S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
4-(chlorosulfamoyl)benzoic acid |
InChI |
InChI=1S/C7H6ClNO4S/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,9H,(H,10,11) |
InChI Key |
WGHSWNHOFPGMKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


